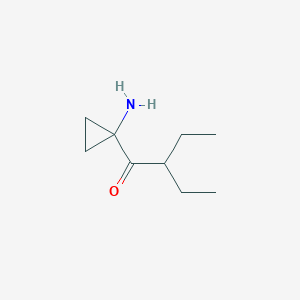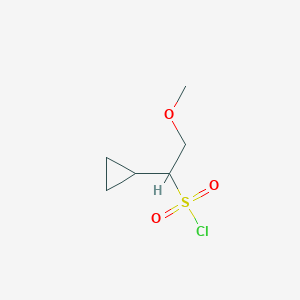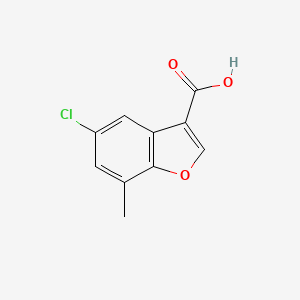
1-(1-Aminocyclopropyl)-2-ethylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminocyclopropyl)-2-ethylbutan-1-one is a chemical compound with a unique structure that includes a cyclopropyl group attached to an aminobutanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclopropyl)-2-ethylbutan-1-one typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method involves the reaction of 2-ethylbutanone with a cyclopropylamine under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Aminocyclopropyl)-2-ethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aminocyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or secondary amines.
Applications De Recherche Scientifique
1-(1-Aminocyclopropyl)-2-ethylbutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(1-Aminocyclopropyl)-2-ethylbutan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The aminocyclopropyl group can interact with enzymes and receptors, modulating their activity and influencing cellular functions. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(1-Aminocyclopropyl)-2-ethylbutan-1-one can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene.
Cyclopropylamine: A simpler compound with similar structural features.
2-Ethylbutanone: The precursor used in the synthesis of this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-(1-aminocyclopropyl)-2-ethylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-7(4-2)8(11)9(10)5-6-9/h7H,3-6,10H2,1-2H3 |
Clé InChI |
ZZRYINSKKGQTBK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)C1(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B13162086.png)


![tert-butyl N-{1-[(piperidin-2-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13162104.png)


